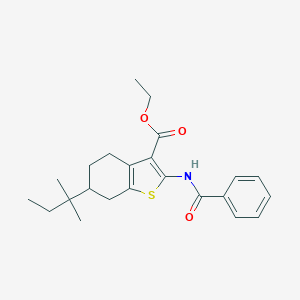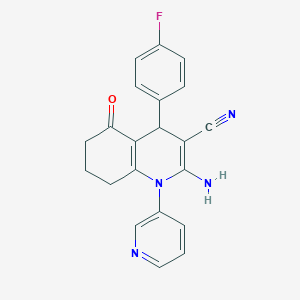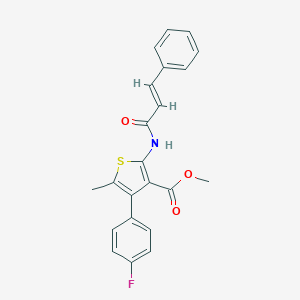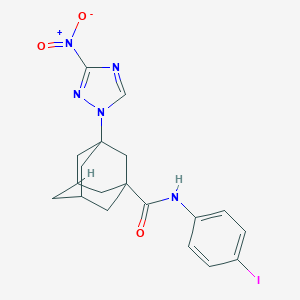![molecular formula C26H28N4O2 B446623 N~1~-[4-(BENZYLOXY)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B446623.png)
N~1~-[4-(BENZYLOXY)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[4-(BENZYLOXY)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of structural motifs, including a benzyloxyphenyl group, a triazole ring, and an adamantane core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(BENZYLOXY)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the benzyloxyphenyl derivative, followed by the introduction of the triazole ring through a click chemistry reaction. The adamantane core is then incorporated through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[4-(BENZYLOXY)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group typically yields benzoic acid derivatives, while reduction of the triazole ring can produce dihydrotriazole compounds.
Wissenschaftliche Forschungsanwendungen
N~1~-[4-(BENZYLOXY)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-[4-(BENZYLOXY)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring structure and have similar biological activities.
Adamantane Derivatives: Compounds with an adamantane core are known for their stability and bioavailability.
Benzyloxyphenyl Compounds: These compounds are often used in medicinal chemistry for their bioactive properties.
Uniqueness
N~1~-[4-(BENZYLOXY)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is unique due to its combination of structural motifs, which confer a range of biological activities and potential applications. Its ability to undergo various chemical reactions and its stability make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C26H28N4O2 |
|---|---|
Molekulargewicht |
428.5g/mol |
IUPAC-Name |
N-(4-phenylmethoxyphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C26H28N4O2/c31-24(29-22-6-8-23(9-7-22)32-15-19-4-2-1-3-5-19)25-11-20-10-21(12-25)14-26(13-20,16-25)30-18-27-17-28-30/h1-9,17-18,20-21H,10-16H2,(H,29,31) |
InChI-Schlüssel |
JGVXARAXALLHDY-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6 |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B446540.png)
![Methyl 4-(4-sec-butylphenyl)-2-({[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B446543.png)
![Isopropyl 2-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-4-(4-cyclohexylphenyl)thiophene-3-carboxylate](/img/structure/B446548.png)
![METHYL 2-[({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE](/img/structure/B446549.png)
![Methyl 2-[(2,3-dimethoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446550.png)
![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B446551.png)


![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-ethoxybenzamide](/img/structure/B446555.png)
![Methyl 2-[(2-ethoxy-1-naphthoyl)amino]-4-(4-isopropylphenyl)thiophene-3-carboxylate](/img/structure/B446559.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B446560.png)

![N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B446562.png)

